Cas no 87226-88-8 (1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-)

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- structure
87226-88-8 structure
Nombre del producto:1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
Número CAS:87226-88-8
MF:C27H24
Megavatios:348.479467391968
CID:658871
PubChem ID:329767136

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Propiedades químicas y físicas

Nombre e identificación

    • 1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
    • 1,3,5-tris(2-methylphenyl)benzene
    • 1,3,5-Tris(2-tolyl)benzene
    • 1,3,5-Tri-o-tolylbenzene
    • 2,2′′-Dimethyl-5′-(2-methylphenyl)-1,1′:3′,1′′-terphenyl (ACI)
    • Benzene, 1,3,5-tri-o-tolyl- (7CI)
    • G79237
    • 87226-88-8
    • 2,2''-Dimethyl-5'-(o-tolyl)-1,1':3',1''-terphenyl
    • 1,3,5-Tris(2-methylphenyl)benzene, 97%
    • DTXSID20434707
    • MDL: MFCD22666449
    • Renchi: 1S/C27H24/c1-19-10-4-7-13-25(19)22-16-23(26-14-8-5-11-20(26)2)18-24(17-22)27-15-9-6-12-21(27)3/h4-18H,1-3H3
    • Clave inchi: SRJLTGIQCDVQIA-UHFFFAOYSA-N
    • Sonrisas: C1C=C(C2C=C(C3C(C)=CC=CC=3)C=C(C3C(C)=CC=CC=3)C=2)C(C)=CC=1

Atributos calculados

  • Calidad precisa: 348.187800766g/mol
  • Masa isotópica única: 348.187800766g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 0
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 3
  • Complejidad: 374
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 7.9
  • Superficie del Polo topológico: 0Ų

Propiedades experimentales

  • Punto de fusión: 132-136 °C

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36
  • Instrucciones de Seguridad: 26
  • Señalización de mercancías peligrosas: Xn

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
764671-1G
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8
1g
¥1014.16 2023-11-22
1PlusChem
1P004S67-1g
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8 97%
1g
$149.00 2024-04-21
Aaron
AR004SEJ-250mg
1,1':3',1''-TERPHENYL, 2,2''-DIMETHYL-5'-(2-METHYLPHENYL)-
87226-88-8 97%
250mg
$52.00 2025-02-13
1PlusChem
1P004S67-250mg
1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)-
87226-88-8 97%
250mg
$67.00 2024-04-21
Aaron
AR004SEJ-1g
1,1':3',1''-TERPHENYL, 2,2''-DIMETHYL-5'-(2-METHYLPHENYL)-
87226-88-8 97%
1g
$148.00 2025-02-13

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  1 h, -78 °C
1.2 Reagents: Zinc chloride ;  -78 °C → rt; 2 h, rt
1.3 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  14 h, 85 °C
Referencia
Intramolecular Arene C-H to C-P Functionalization Mediated by Nickel(II) and Palladium(II)
Suseno, Sandy; et al, Organometallics, 2013, 32(11), 3161-3164

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Tri-tert-butylphosphine ,  Tetrakis(triphenylphosphine)palladium Solvents: Toluene ;  24 h, reflux
Referencia
Facile Synthesis of 5,10,15-Hexaaryl Truxenes: Structure and Properties
Kao, Min-Tzu; et al, Organic Letters, 2011, 13(7), 1714-1717

Métodos de producción 3

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid ;  12 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Rearrangement of Dypnones to 1,3,5-Triarylbenzenes
Deng, Kai; et al, Organic Letters, 2015, 17(6), 1473-1476

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Dodecylbenzenesulfonic acid Solvents: Water ;  24 h, 130 - 135 °C
Referencia
Bronsted acid-surfactant (BAS) catalysed cyclotrimerization of aryl methyl ketone
Phatangare, Kiran; et al, Current Chemistry Letters, 2012, 1(3), 133-138

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Bis[μ-[1,1,1-trimethyl-N-(trimethylsilyl)silanaminato]]bis[1,1,1-trimethyl-N-(tr… Solvents: Toluene ;  20 °C; 1 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 °C
Referencia
Iron-Catalyzed Cyclotrimerization of Terminal Alkynes by Dual Catalyst Activation in the Absence of Reductants
Brenna, Davide; et al, Angewandte Chemie, 2017, 56(29), 8451-8454

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  2-[(E)-[(3-Aminopropyl)imino]methyl]phenol (polystyrene-supported, reaction product with palladium dichloride) Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 24 h, 80 °C
1.2 Reagents: Water
Referencia
Polyamine Anchored Palladium Catalyst for Suzuki-Miyaura and One-Pot O-Alkylation-Suzuki Reactions
Patel, Krupa N.; et al, Catalysis Letters, 2015, 145(9), 1710-1717

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Zinc ,  1,4-Bis(diphenylphosphino)butane ,  Bis(triphenylphosphine)nickel dichloride Solvents: Acetonitrile ;  7 min, 80 °C
1.2 Solvents: Acetonitrile ;  25 °C; 12 h, 25 °C
Referencia
Regioselectively switchable alkyne cyclotrimerization catalyzed by a Ni(II)/bidentate P-ligand/Zn system with ZnI2 as an additive
Fan, Jiang-Tao; et al, Organic Chemistry Frontiers, 2022, 9(9), 2357-2367

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Diisopropylethylamine ,  Poly(4-vinylpyridine) ,  Poly(4-vinylpyridine) (post-treated with CoCl2) ;  24 h, 150 °C
Referencia
Polymer-Supported-Cobalt-Catalyzed Regioselective Cyclotrimerization of Aryl Alkynes
Sen, Abhijit; et al, JACS Au, 2021, 1(11), 2080-2087

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Toluene ;  8 h, 80 °C
Referencia
A practical ruthenium based catalytic system bearing a switchable selectivity between the dimerization and cyclotrimerization reactions of alkynes
Ozturk, Bengi Ozgun; et al, Applied Catalysis, 2012, 433, 433-434

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Silicon tetrachloride Catalysts: Dysprosium iodide (DyI2) Solvents: 1,2-Dimethoxyethane ;  3 d, 70 °C
Referencia
DyI2 initiated mild and highly selective silyl radical-catalyzed cyclotrimerization of terminal alkynes and polymerization of MMA
Zhu, Zhenyu; et al, Chemical Communications (Cambridge, 2006, (19), 2066-2068

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ;  20 h, 130 °C
Referencia
Reaction of aryl di-, tri-, or tetrabromides with arylboronic acids or alkenes in the presence of a palladium-tetraphosphine catalyst
Berthiol, Florian; et al, Journal of Organometallic Chemistry, 2004, 689(17), 2786-2798

Métodos de producción 12

Condiciones de reacción
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
Referencia
Assembly of high nuclearity clusters from a family of tripodal tris-carboxylate ligands
Argent, Stephen P.; et al, Polyhedron, 2016, 120, 18-29

Métodos de producción 13

Condiciones de reacción
1.1 Catalysts: Tungstate (sulfated) ;  10 h, 130 °C
Referencia
Sulfated tungstate catalyzed synthesis of C3-symmetric 1,3,5-triaryl benzenes under solvent-free condition
Wagh, Ganesh D.; et al, Tetrahedron Letters, 2017, 58(31), 3032-3036

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium diacetate ,  1-[(Dimethylamino)phenylmethyl]-2-naphthalenol Solvents: 1,4-Dioxane ,  Water ;  15 h, 95 °C
Referencia
1-(α-Aminobenzyl)-2-naphthol as phosphine-free ligand for Pd-catalyzed Suzuki and one-pot Wittig-Suzuki reaction
Chaudhary, A. R.; et al, Applied Organometallic Chemistry, 2012, 26(8), 430-437

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: stereoisomer of Di-μ-chlorodichlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl… ,  1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene Solvents: Toluene ;  1 h, 1 atm, 80 °C
Referencia
A ruthenium-based catalytic system with switchable selectivity between cyclotrimerization and enyne metathesis/Diels-Alder reactions of terminal alkynes
Karabulut, Solmaz; et al, Catalysis Communications, 2013, 41, 12-16

Métodos de producción 16

Condiciones de reacción
1.1 Catalysts: Stannous chloride ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 1,4-Dioxane ;  24 h, 70 °C
Referencia
Cyclotrimerization of terminal alkynes catalyzed by a phosphine-free chloro(1,5-cyclooctadiene)iridium(I) dimer and induced by tin(II) chloride
Masuyama, Yoshiro; et al, Asian Journal of Organic Chemistry, 2013, 2(9), 750-754

Métodos de producción 17

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  N-Methyl-2-pyrrolidone ;  rt → 100 °C
1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ;  5 min, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Pd(Cl)2{P(NC5H10)(C6H11)2}2 - A highly effective and extremely versatile palladium-based negishi catalyst that efficiently and reliably operates at low catalyst loadings
Bolliger, Jeanne L.; et al, Chemistry - A European Journal, 2010, 16(36), 11072-11081

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Raw materials

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Preparation Products

1,1':3',1''-Terphenyl, 2,2''-dimethyl-5'-(2-methylphenyl)- Literatura relevante

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Precio ($):Informe